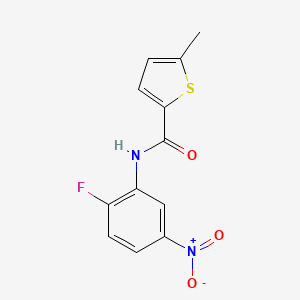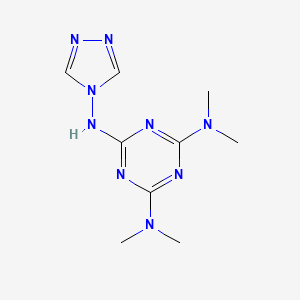
N-(2-fluoro-5-nitrophenyl)-5-methyl-2-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-fluoro-5-nitrophenyl)-5-methyl-2-thiophenecarboxamide (FNTP) is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug discovery. FNTP belongs to the class of nitroaromatic compounds, which have been extensively studied for their biological activities.
Mechanism of Action
The exact mechanism of action of N-(2-fluoro-5-nitrophenyl)-5-methyl-2-thiophenecarboxamide is not fully understood. However, it is believed that this compound exerts its biological activities by inhibiting certain enzymes or proteins involved in the growth or survival of cancer cells or bacteria. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which is essential for the growth and survival of cancer cells. This compound has also been shown to inhibit the activity of bacterial DNA gyrase, an enzyme involved in DNA replication and transcription, which is essential for the growth and survival of bacteria.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect in cancer therapy. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the development of inflammation. In addition, this compound has been shown to have low toxicity in normal cells, which is a desirable property for a potential drug candidate.
Advantages and Limitations for Lab Experiments
N-(2-fluoro-5-nitrophenyl)-5-methyl-2-thiophenecarboxamide has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. It has also been shown to have a range of biological activities, which makes it a versatile tool for studying various biological processes. However, this compound also has limitations for lab experiments. It is a relatively new compound, which means that its biological activities are not fully understood. In addition, it has not been extensively studied in animal models, which limits its potential for clinical applications.
Future Directions
There are several future directions for research on N-(2-fluoro-5-nitrophenyl)-5-methyl-2-thiophenecarboxamide. One direction is to study its potential as a drug candidate for the treatment of cancer and bacterial infections. Another direction is to study its mechanism of action in more detail, which may lead to the discovery of new targets for drug development. In addition, future research could focus on the development of new synthetic methods for the production of this compound and its analogs, which may lead to the discovery of compounds with improved biological activities.
Synthesis Methods
The synthesis of N-(2-fluoro-5-nitrophenyl)-5-methyl-2-thiophenecarboxamide involves the reaction of 2-fluoro-5-nitroaniline with 5-methyl-2-thiophenecarboxylic acid in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions for several hours. The resulting product is then purified by column chromatography to obtain pure this compound.
Scientific Research Applications
N-(2-fluoro-5-nitrophenyl)-5-methyl-2-thiophenecarboxamide has been shown to exhibit a range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. It has been studied as a potential drug candidate for the treatment of various diseases, including cancer, bacterial infections, and inflammation. This compound has been shown to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to have antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli.
properties
IUPAC Name |
N-(2-fluoro-5-nitrophenyl)-5-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2O3S/c1-7-2-5-11(19-7)12(16)14-10-6-8(15(17)18)3-4-9(10)13/h2-6H,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRZXJAOUUBYAPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5863881.png)

![1-[4-(4-benzoyl-1-piperazinyl)-5-fluoro-2-methylphenyl]ethanone](/img/structure/B5863910.png)
![9-allyl-2-methyl-N-phenyl-9H-imidazo[1,2-a]benzimidazole-3-carbothioamide](/img/structure/B5863913.png)

![N-[3-(methylthio)phenyl]-3-nitrobenzamide](/img/structure/B5863925.png)
![4-{[4-(2-methylphenyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5863933.png)


![4-[(4-cyano-2-methoxyphenoxy)methyl]benzoic acid](/img/structure/B5863951.png)

![5-methyl-N-[4-(4-propylphenyl)-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5863979.png)
![N-{2-[2-(4-sec-butylphenoxy)ethoxy]-3,5-dichlorobenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5863981.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4'-methyl-4-biphenylyl)oxy]acetamide](/img/structure/B5863982.png)